molecular formula C9H19ClN2O2S B2853712 2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride CAS No. 2138033-97-1

2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride

Cat. No.: B2853712
CAS No.: 2138033-97-1
M. Wt: 254.77
InChI Key: IKRZDSQCZSVLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an azepane ring and an isothiazolidine dioxide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride typically involves multiple steps, starting with the preparation of the azepane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The isothiazolidine dioxide group is then introduced through a series of reactions, including oxidation and subsequent hydrochloride formation.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques are employed to achieve the desired product quality. Continuous flow chemistry and automated systems are often utilized to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have anti-inflammatory, antioxidant, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

  • 2-(Azepan-1-yl)ethyl methacrylate

  • 2-(Azepan-4-yl)acetic acid hydrochloride

  • 2-(Azepan-4-yl)acetamide hydrochloride

Uniqueness: 2-(Azepan-4-yl)isothiazolidine 1,1-dioxide hydrochloride stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-(azepan-4-yl)-1,2-thiazolidine 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S.ClH/c12-14(13)8-2-7-11(14)9-3-1-5-10-6-4-9;/h9-10H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRZDSQCZSVLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2CCCS2(=O)=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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